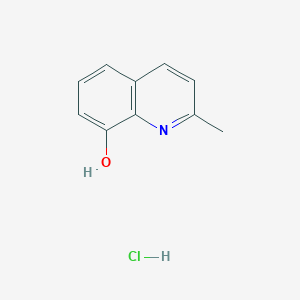

2-Methylquinolin-8-ol hydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-8-quinolinol typically involves the reaction of o-nitrophenol with crotonaldehyde under heating conditions . The reaction is carried out for approximately 6 hours, followed by overnight cooling. The product is then distilled and treated with sodium hydroxide to achieve a weakly basic solution .

Industrial Production Methods

Industrial production methods for 2-methyl-8-quinolinol often involve catalytic systems and the use of α,β-unsaturated aldehydes as building blocks . These methods are designed to optimize yield and efficiency while minimizing environmental impact .

Análisis De Reacciones Químicas

Deprotection and Salt Formation

The hydrochloride form is often synthesized via deprotection of tert-butoxycarbonyl (Boc)-protected intermediates. For example:

-

Boc deprotection : Treatment of Boc-protected 2-methylquinolin-8-ol derivatives with hydrogen chloride in dioxane or ethyl acetate yields the hydrochloride salt .

Example :

Oxidation Reactions

The methyl group at position 2 undergoes oxidation under controlled conditions:

-

Pinnick oxidation : Using selenium dioxide (SeO₂) in aqueous tert-butyl hydroperoxide (TBHP) converts the methyl group to a carboxylic acid .

Example : -

N-Oxidation : Reaction with m-chloroperbenzoic acid (mCPBA) forms N-oxide derivatives, which serve as intermediates for further functionalization .

Alkylation and Nucleophilic Substitution

The phenolic hydroxyl group participates in alkylation and nucleophilic substitution:

-

Benzylation : Reaction with benzyl bromide in the presence of potassium carbonate forms 8-benzyloxy-2-methylquinoline .

-

Sulfonation : Treatment with sulfonyl chlorides in tetrahydrofuran (THF) yields sulfonate esters .

Table 1: Alkylation and Substitution Reactions

Condensation and Cyclization

The methyl group facilitates condensation with aldehydes:

-

Styrylquinoline formation : Microwave-assisted condensation with aromatic aldehydes (e.g., 2-nitrobenzaldehyde) produces styryl derivatives .

-

Reductive cyclization : Using palladium catalysts under carbon monoxide generates fused heterocycles .

Example :

Coordination Chemistry

The compound acts as a bidentate ligand for metal ions, forming stable complexes:

-

Copper(II) complexes : Exhibits strong binding with Cu²⁺, enhancing antioxidant and anticancer properties .

-

Zinc(II) complexes : Used in fluorescence-based sensing applications .

Table 2: Metal Complexation Data

| Metal Ion | Stability Constant (log K) | Application | Source |

|---|---|---|---|

| Cu²⁺ | 12.5 | Anticancer agents | |

| Zn²⁺ | 9.8 | Fluorescent sensors | |

| Fe³⁺ | 11.2 | Catalytic oxidation |

Biological Activity Modifications

Derivatives show enhanced pharmacological properties:

-

Anticancer activity : Hydrazone derivatives at position 2 exhibit IC₅₀ values of 26–64 µM against cervical and breast cancer cell lines .

-

Antimicrobial activity : Sulfonate derivatives demonstrate inhibition zones up to 18 mm against Staphylococcus aureus .

Spectroscopic Characterization

Key spectral data for structural confirmation:

Aplicaciones Científicas De Investigación

2-methyl-8-quinolinol has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-methyl-8-quinolinol involves its ability to chelate metal ions. This chelation disrupts the function of metal-dependent enzymes, leading to its fungicidal and antimicrobial effects . The compound targets metal ions that are critical for the activity of various enzymes, thereby inhibiting their function .

Comparación Con Compuestos Similares

Similar Compounds

8-Hydroxyquinoline: Known for its chelating properties and used in similar applications.

5-Chloro-8-quinolinol: A derivative with enhanced antimicrobial properties.

5,7-Dichloro-8-hydroxy-2-methylquinoline: Another derivative with potent antimicrobial activity.

Uniqueness

2-methyl-8-quinolinol is unique due to its specific methyl substitution, which enhances its fungicidal properties and its ability to form stable metal complexes . This makes it particularly useful in applications requiring strong metal chelation and antimicrobial activity.

Actividad Biológica

2-Methylquinolin-8-ol hydrochloride is a derivative of the 8-hydroxyquinoline (8-HQ) family, known for its diverse biological activities, including antimicrobial, anticancer, and antifungal properties. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) of this compound, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of methylated quinoline derivatives with hydroxylating agents. Recent advancements in synthetic methodologies have enabled the development of various derivatives with enhanced bioactivity profiles. For instance, the use of greener synthesis methods has been explored to minimize environmental impact while maximizing yield and purity .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that its brominated derivatives possess potent antifungal activity against a range of fungal strains. The structure-activity relationship indicates that the presence of bromine enhances its efficacy against pathogenic fungi .

| Compound | Antifungal Activity (MIC) |

|---|---|

| 2-Methylquinolin-8-ol | 16 µg/mL |

| 5,7-Dibromo-2-methylquinolin-8-ol | 4 µg/mL |

Anticancer Activity

Research has demonstrated that this compound and its derivatives can inhibit cancer cell proliferation. For example, one study reported that derivatives with specific substitutions at the 7-position showed enhanced cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma) cells. The IC50 values for these compounds ranged from 25 to 50 µM, indicating moderate to high efficacy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Methylquinolin-8-ol | MCF-7 | 30 ± 5 |

| Brominated derivative | U87 | 45 ± 10 |

The anticancer activity of this compound is primarily attributed to its ability to chelate metal ions such as copper and iron, which are essential for tumor growth and proliferation. By forming complexes with these metals, the compound disrupts cellular processes critical for cancer cell survival .

Case Studies

- Antifungal Efficacy : A study evaluated the antifungal activity of several derivatives against Candida albicans and Aspergillus niger. The results indicated that brominated variants showed up to four times greater potency compared to non-brominated counterparts .

- Cytotoxicity in Cancer Cells : In a comparative study on various quinoline derivatives, it was found that those with electron-withdrawing groups at specific positions exhibited significantly higher cytotoxic effects on cancer cells, reinforcing the importance of structural modifications in enhancing biological activity .

Propiedades

IUPAC Name |

2-methylquinolin-8-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c1-7-5-6-8-3-2-4-9(12)10(8)11-7;/h2-6,12H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQJTJSUPMXLFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065049 | |

| Record name | 8-Quinolinol, 2-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10352-27-9 | |

| Record name | 8-Quinolinol, 2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10352-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Quinolinol, 2-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010352279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinol, 2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Quinolinol, 2-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylquinolin-8-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.